molecular formula C17H22O5 B1196785 Ergolide CAS No. 54999-07-4

Ergolide

Cat. No. B1196785
CAS RN: 54999-07-4
M. Wt: 306.4 g/mol
InChI Key: JCDZXDWMCKMXFF-MMLVVLEOSA-N
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Description

Synthesis Analysis The synthesis of ergolide and its analogues involves intricate steps, showcasing the complexity and creativity in organic synthesis. Notable methods include palladium (0) catalyzed reactions and intramolecular [3+2] cycloaddition techniques. These methods have enabled the efficient synthesis of the ergoline skeleton, a core structure in ergolide and related compounds, from basic starting materials such as indole 4-carboxaldehyde (Genêt & Grisoni, 1986); (Picard, Lecornué, & Bashiardes, 2014).

Chemical Reactions and Properties Ergolide participates in various chemical reactions, reflecting its active functional groups and its ability to undergo transformations. These reactions are crucial for its biological activity and for the synthesis of derivatives with enhanced or altered properties. The compound exhibits interesting chemical properties, including its interactions with inducible nitric oxide synthase (iNOS) and cyclo-oxygenase-2 (COX-2) in biological systems, mediated through the inhibition of NF-κB activation (Han et al., 2001).

Physical Properties Analysis The physical properties of ergolide, such as its melting point and optical rotation, have been characterized, providing insights into its purity and configuration. These physical parameters are essential for the identification and quality control of ergolide as a natural product (Ovezdurdyev et al., 1986).

Scientific Research Applications

  • Apoptotic Properties in Cancer Treatment : Ergolide has been shown to induce apoptosis in cancer cells. A study demonstrated that it causes apoptosis in Jurkat T cells through the inhibition of the NF‐κB signaling pathway. This process involves DNA fragmentation, caspase‐3 activation, and cleavage of poly(ADP‐ribose) polymerase (Song et al., 2005).

  • Suppression of NF‐κB Signalling Pathway : Ergolide suppresses the DNA binding activity of NF‐κB and its nuclear translocation, leading to the inhibition of NF‐κB‐dependent gene transcription. This was observed in HeLa cells, further indicating its potential in anti-inflammatory and anti-cancer applications (Chun et al., 2007).

  • Effects on Leukemic Cell Lines : Another study focused on ergolide's anti-cancer properties against leukemic cell lines, where it induced cell cycle arrest and apoptosis. It also enhanced the cytotoxicity of vincristine in acute lymphoblastic leukemia cell lines, suggesting a synergistic potential with other cancer treatments (Yami et al., 2020).

  • Cytotoxic Effects on MOLT-4 Cell Lines : Ergolide demonstrated cytotoxic effects on MOLT-4 acute lymphoblastic leukemia cells, inducing apoptosis and reducing cell proliferation. This suggests its potential as a complementary agent in leukemia treatment (Yami et al., 2020).

  • Inhibition of Inducible Nitric Oxide Synthase and Cyclo‐oxygenase‐2 : Ergolide from Inula britannica was found to inhibit inducible nitric oxide synthase and cyclo‐oxygenase‐2 in macrophages, thus playing a role in inflammatory signaling pathways. This further supports its potential in anti-inflammatory therapies (Han et al., 2001).

  • Cytotoxicity and NMR Spectral Assignments : A study on ergolide isolated from Inula hupehensis I. helianthus-aquatica demonstrated potent cytotoxic properties. The study provided detailed NMR spectral data, crucial for further research and pharmacological applications (Wang et al., 1996).

Safety And Hazards

Ergolide should be handled with care to avoid dust formation and inhalation . Contact with skin and eyes should be avoided . It is recommended to use personal protective equipment and chemical impermeable gloves when handling Ergolide . In case of accidental ingestion or contact with skin or eyes, immediate medical attention is required .

properties

IUPAC Name

[(3aS,5R,5aS,8aR,9S,9aR)-5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,5-b]furan-9-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O5/c1-8-7-12-14(9(2)16(20)22-12)15(21-10(3)18)17(4)11(8)5-6-13(17)19/h8,11-12,14-15H,2,5-7H2,1,3-4H3/t8-,11+,12+,14-,15+,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDZXDWMCKMXFF-MMLVVLEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(C(C3(C1CCC3=O)C)OC(=O)C)C(=C)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@H]([C@@H]([C@]3([C@H]1CCC3=O)C)OC(=O)C)C(=C)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80970353
Record name 4a,8-Dimethyl-3-methylidene-2,5-dioxododecahydroazuleno[6,5-b]furan-4-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80970353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ergolide

CAS RN

54999-07-4
Record name Ergolide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54999-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ergolide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054999074
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4a,8-Dimethyl-3-methylidene-2,5-dioxododecahydroazuleno[6,5-b]furan-4-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80970353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
322
Citations
A Yami, M Hamzeloo-Moghadam, A Darbandi… - Journal of …, 2020 - Elsevier
… Ergolide did not exert ant cytotoxicity against non-tumorous cells … ergolide could not increase ROS and induce autophagy and moreover repressed cell death, indicating that ergolide …
Number of citations: 14 www.sciencedirect.com
YJ Song, DY Lee, DW Kang, YK Kim… - Journal of Pharmacy …, 2005 - Wiley Online Library
… of ergolide in human T lymphocyte Jurkat cells and investigated the mechanism of ergolide… Here, we provide evidence that ergolide induces apoptosis through inhibition of the NF- B …
Number of citations: 45 onlinelibrary.wiley.com
J Whan Han, B Gon Lee, Y Kee Kim… - British Journal of …, 2001 - Wiley Online Library
… available on the biological activities of ergolide. Here, in order to elucidate the mechanism of anti-inflammatory effect of ergolide, we investigated ergolide for its ability to inhibit iNOS …
Number of citations: 98 bpspubs.onlinelibrary.wiley.com
V Tonelotto, H Sundaramurthi… - … & Visual Science, 2022 - iovs.arvojournals.org
… suggest that Ergolide is … Ergolide in vitro through proteome profiling, and 2) changes to the molecular properties of extracellular vesicles isolated from OMM2.5 cells treated with Ergolide…
Number of citations: 0 iovs.arvojournals.org
M Ren, J Chen, H Xu, W Li, T Wang, Z Chi, Y Lin… - International …, 2023 - Elsevier
Background NLR family pyrin domain-containing 3 (NLRP3)-mediated pyroptosis plays a key role in various acute and chronic inflammatory diseases. Targeted inhibition of NLRP3-…
Number of citations: 2 www.sciencedirect.com
H Sundaramurthi, V Tonelotto… - Open …, 2023 - open-research-europe.ec.europa.eu
… in cancer cell lines we hypothesized that ergolide may present with anti-… of ergolide as an anti-cancer drug in MUM cells. Results from our pre-clinical studies highlighted that ergolide …
A Yami, M Hamzeloo-Moghadam, A Karami… - Journal of Medicinal …, 2020 - jmp.ir
… ergolide a sesquiterpene lactone with multi-functional history to induce apoptosis. Methods: Ergolide … The cytotoxic effects of Ergolide on the acute lymphoblastic leukemia (MOLT4) and …
Number of citations: 2 jmp.ir
JK Chun, DW Seo, SH Ahn, JH Park… - Journal of pharmacy …, 2007 - academic.oup.com
… To further elucidate molecular mechanisms by which ergolide regulates TPA-induced NF-kB … effect of ergolide on IKK activity was due to direct interaction between ergolide and the IKK …
Number of citations: 23 academic.oup.com
Q Wang, BN Zhou, RW Zhang, YY Lin, LZ Lin… - Planta …, 1996 - thieme-connect.com
Two potent cytotoxic sesquiterpene lactones, ergolide (1) and bigelovin (2) were isolated from Inula hupehensis and I. helianthus-aquatica and their structures and NMR data were …
Number of citations: 41 www.thieme-connect.com
A Ovezdurdyev, ND Abdullaev, SZ Kasymov… - Chemistry of Natural …, 1986 - Springer
The epigeal part ofErigeron khorassanicus Boiss. has yielded a new sesquiterpene lactone of the pseudoguaiane type — ergolide C 17 H 22 O 5 , mp 179–180C (ethanol) [α] D 20 +…
Number of citations: 5 link.springer.com

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